molecular formula C10H13BrN2O B8639679 N-(4-Bromopyridin-3-yl)pivalamide

N-(4-Bromopyridin-3-yl)pivalamide

Cat. No. B8639679
M. Wt: 257.13 g/mol
InChI Key: DBCVQLKRZLNLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromopyridin-3-yl)pivalamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Bromopyridin-3-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromopyridin-3-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-Bromopyridin-3-yl)pivalamide

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

N-(4-bromopyridin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)

InChI Key

DBCVQLKRZLNLMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing 25 g (140 mmol) of the product from Step A and 52.2 mL (350 mmol) of redistilled N,N,N′,N′-tetramethylethylenediamine in 350 mL of dry THF under nitrogen at −78° C. was slowly added via cannula 140 mL (350 mmol) of n-butyllithium (2.5N in hexane). The reaction mixture was stirred at −78° C. for 30 min then at −10° C. for 90 min. The reaction mixture was then cooled to −78° C. and 30.2 mL (350 mmol) of 1,2-dibromoethane was slowly added. The mixture was stirred at −78° C. for 30 min, at −10° C. for 90 min then quenched with saturated aqueous ammonium chloride solution. A 600 mL portion of ethyl acetate was next added and the mixture was washed sequentially with water and saturated aqueous brine (400 mL each). The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The crude material was purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 100% ethyl acetate/hexanes gradient) to give the title compound. 1H NMR (500 MHz, CDCl3): δ 9.54 (s, 1H), 8.18 (d, J=5.2 Hz, 1H), 7.86 (br s, 1H), 7.51 (d, J=5.3 Hz, 1H), 1.39 (s, 9H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
52.2 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
cannula
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.2 mL
Type
reactant
Reaction Step Three

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